

"3-(1-Phenylethyl)phenol" solubility in different solvents

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Compound of Interest

Compound Name: 3-(1-Phenylethyl)phenol

Cat. No.: B15181138

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An In-depth Technical Guide to the Solubility of 3-(1-Phenylethyl)phenol

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and formulation. This guide provides a comprehensive overview of the solubility of **3-(1-phenylethyl)phenol**, a molecule of interest in various research and development pipelines. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on qualitative assessment based on structural analogs, detailed experimental protocols for determining solubility, and visual diagrams to elucidate key concepts and procedures.

Qualitative Solubility Profile

3-(1-Phenylethyl)phenol is a substituted phenolic compound. Its solubility is dictated by the interplay between its polar hydroxyl (-OH) group and its largely nonpolar phenylethyl substituent. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the bulky aromatic and aliphatic portions favor interactions with nonpolar solvents.

Based on these structural features, the following qualitative solubility profile is expected:

Solvent	Predicted Qualitative Solubility	Rationale
Water	Low	The large, nonpolar phenylethyl group significantly diminishes the solubilizing effect of the polar hydroxyl group, leading to poor aqueous solubility.
Ethanol	High	As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl group. The ethyl chain also interacts favorably with the nonpolar regions of the molecule.
Methanol	High	Similar to ethanol, methanol is a polar protic solvent that can effectively solvate 3-(1-phenylethyl)phenol through hydrogen bonding and dipole-dipole interactions.
Acetone	High	A polar aprotic solvent, acetone can accept hydrogen bonds from the phenolic hydroxyl group and its carbonyl group can engage in dipole-dipole interactions. Its overall polarity is suitable for solvating the entire molecule.
DMSO	High	Dimethyl sulfoxide is a strong polar aprotic solvent capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions, making it

an excellent solvent for many organic compounds.

To provide context, the table below presents the quantitative solubility of the parent compound, phenol, and a structurally related nonpolar compound, ethylbenzene.

Compound	Solvent	Solubility	Reference
Phenol	Water	8.3 g/100 mL (20 °C)	[1]
Ethanol	Soluble	[1][2]	
Methanol	Soluble	[1]	
Acetone	Miscible	[3]	
Diethyl Ether	Soluble	[1]	
Chloroform	Soluble	[1]	
Ethylbenzene	Water	Insoluble	[4]
Ethanol	Soluble	[4]	
Benzene	Soluble	[4]	
Hexane	Soluble	[4]	

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol outlines the steps for determining the solubility of **3-(1-phenylethyl)phenol**.

Methodology

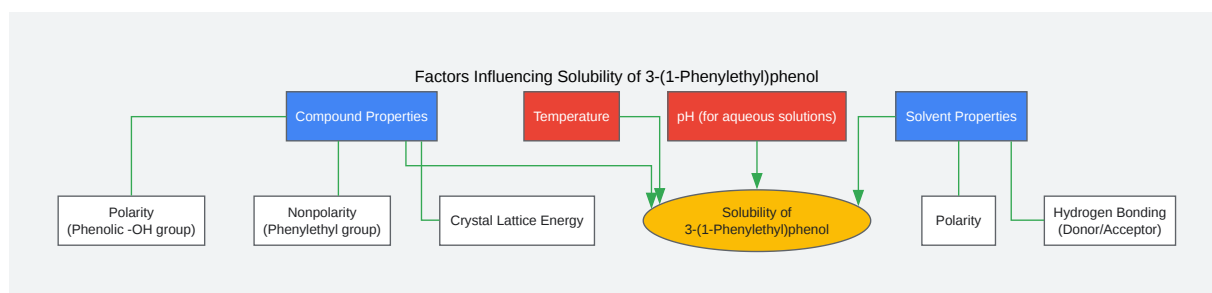
- Preparation of Saturated Solution:

- Add an excess amount of solid **3-(1-phenylethyl)phenol** to a series of vials containing the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO). The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.^[6]
- Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or rotator. The temperature should be precisely controlled, as solubility is temperature-dependent.^[7]
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, depending on the compound and the solvent.^[8] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
 - Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:
 - Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.
 - Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) that does not absorb the solute. It is important to pre-saturate the filter with the solution to avoid loss of the analyte.
- Analysis of Solute Concentration:
 - Accurately dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of **3-(1-phenylethyl)phenol** in the diluted sample using a validated analytical technique, such as:

- High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A calibration curve should be prepared using standards of known concentration.
- UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.[9]
- Calculate the original concentration of the saturated solution by accounting for the dilution factor.

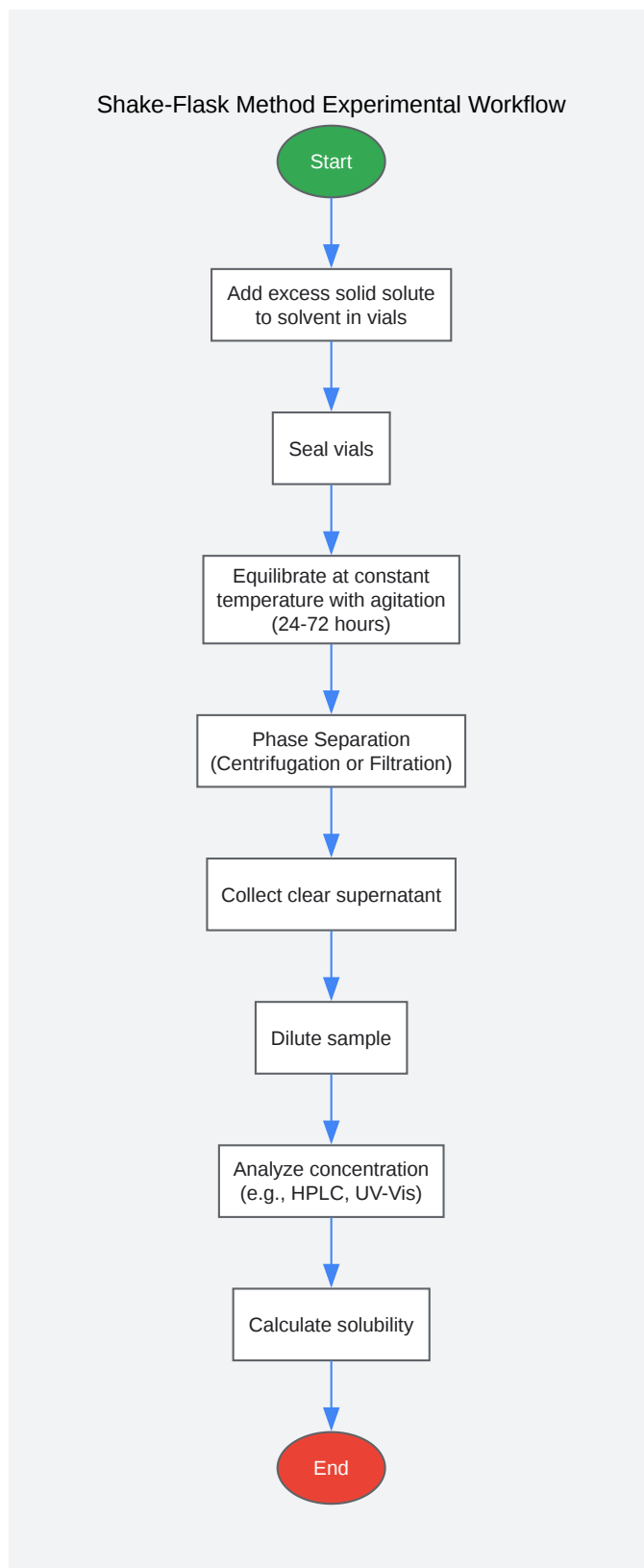
Visualizing Key Concepts and Workflows

To further aid in the understanding of the principles and procedures involved in determining the solubility of **3-(1-phenylethyl)phenol**, the following diagrams are provided.



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Caption: Factors influencing the solubility of phenolic compounds.



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Caption: Workflow for the shake-flask solubility determination.

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